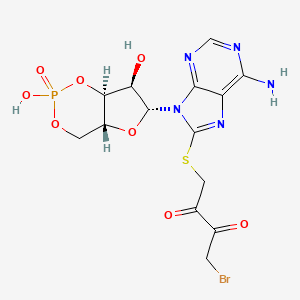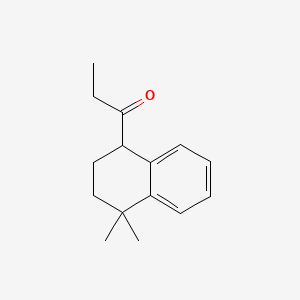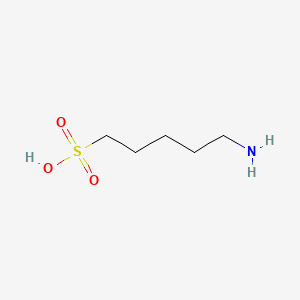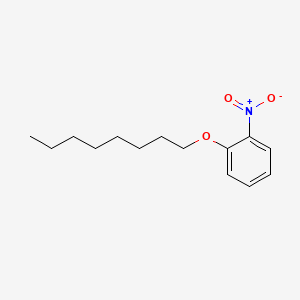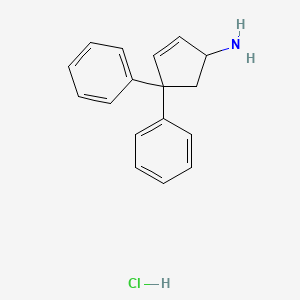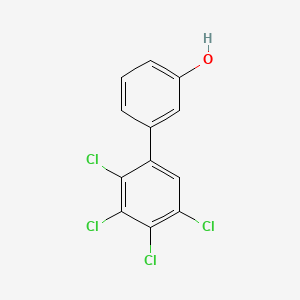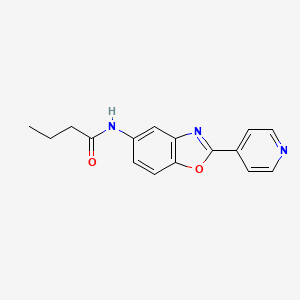
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide is a benzoxazole.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide compounds are synthesized through methods that emphasize their potential as precursors for heterocyclic compounds. Techniques involve the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These methods have paved the way for the development of new heterocyclic compounds, indicating the synthetic importance of these compounds in chemical research (Fadda, Abdel‐Galil, & Elattar, 2015).
Heterocyclic Synthesis
Research has demonstrated the utility of this compound derivatives in the synthesis of various heterocyclic compounds. These include new dihydropyridines, dihydropyridazines, and thiourea derivatives, showcasing the versatility of these compounds in creating pharmacologically relevant structures (Hafiz, Ramiz, & Sarhan, 2011).
Antimicrobial and Anticonvulsant Activities
Several studies have focused on the biological applications of these compounds, particularly in developing new antimicrobial and anticonvulsant agents. For instance, pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety have shown moderate antimicrobial activity, highlighting their potential in addressing bacterial resistance issues (Darwish, Kheder, & Farag, 2010). Additionally, hybrid molecules derived from these compounds have displayed promising anticonvulsant properties in preclinical models, suggesting their efficacy in treating epilepsy (Kamiński, Rapacz, & Filipek, 2016).
Photophysical Properties
The photophysical properties of derivatives such as N-(tert-butyloxycarbonyl)-3-[2-(4-pyridyl)benzoxazol-5-yl]-l-alanine methyl ester have been explored, revealing fluorescence characteristics that depend on solvent polarity. This aspect opens avenues for these compounds' use in fluorescence-based applications and bioimaging technologies (Guzow, Szabelski, & Wiczk, 2002).
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-3-15(20)18-12-4-5-14-13(10-12)19-16(21-14)11-6-8-17-9-7-11/h4-10H,2-3H2,1H3,(H,18,20) |
Clé InChI |
DRSCWSKFWPKNNR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



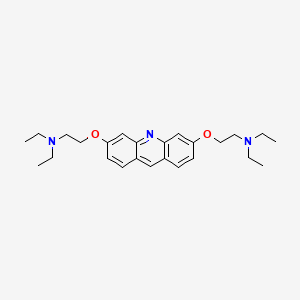
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
